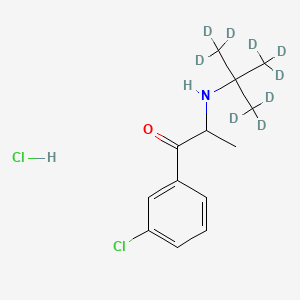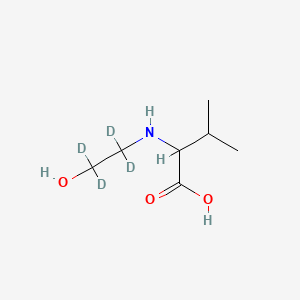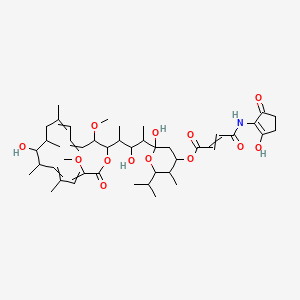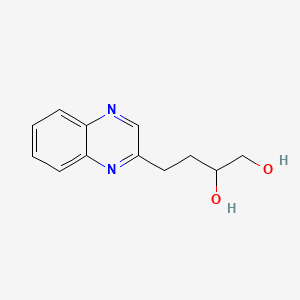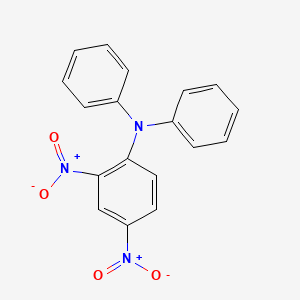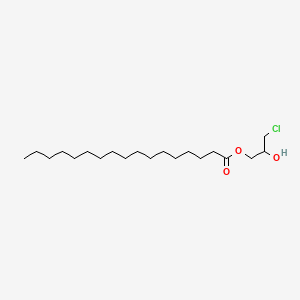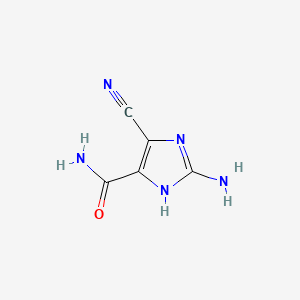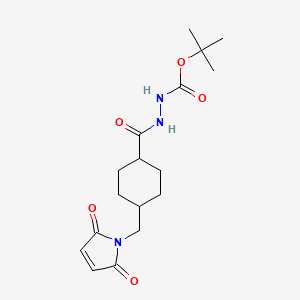
1-(3,5-Dihydroxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dihydroxyphenyl)butan-1-one, also known as DOPB, is a chemical compound that belongs to the family of chalcones. The compound has been the subject of extensive research due to its potential applications in various fields, including medicine, food, and cosmetics.
Mechanism of Action
The mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-1-one is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in cells. For example, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. 1-(3,5-Dihydroxyphenyl)butan-1-one has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism and diabetes.
Biochemical and Physiological Effects:
1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 1-(3,5-Dihydroxyphenyl)butan-1-one possesses antioxidant, anti-inflammatory, and anti-cancer properties. In vivo studies have shown that 1-(3,5-Dihydroxyphenyl)butan-1-one possesses anti-diabetic, anti-obesity, and neuroprotective properties. However, more research is needed to fully understand the biochemical and physiological effects of 1-(3,5-Dihydroxyphenyl)butan-1-one.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(3,5-Dihydroxyphenyl)butan-1-one in lab experiments is its low toxicity. 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to have low toxicity in various cell lines and animal models. Another advantage of using 1-(3,5-Dihydroxyphenyl)butan-1-one is its stability. 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to be stable under various conditions, including pH, temperature, and light. However, one of the limitations of using 1-(3,5-Dihydroxyphenyl)butan-1-one in lab experiments is its low solubility. 1-(3,5-Dihydroxyphenyl)butan-1-one has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(3,5-Dihydroxyphenyl)butan-1-one. One direction is to further investigate the mechanism of action of 1-(3,5-Dihydroxyphenyl)butan-1-one. Another direction is to investigate the potential applications of 1-(3,5-Dihydroxyphenyl)butan-1-one in other fields, such as agriculture and environmental science. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 1-(3,5-Dihydroxyphenyl)butan-1-one. Finally, more research is needed to optimize the synthesis method of 1-(3,5-Dihydroxyphenyl)butan-1-one and to develop new methods for synthesizing the compound.
Synthesis Methods
The synthesis of 1-(3,5-Dihydroxyphenyl)butan-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, aldol condensation reaction, and Michael addition reaction. The Claisen-Schmidt condensation reaction involves the reaction of 3,5-dihydroxyacetophenone with butanone in the presence of a base catalyst such as sodium hydroxide. The aldol condensation reaction involves the reaction of 3,5-dihydroxybenzaldehyde with butanone in the presence of a base catalyst. The Michael addition reaction involves the reaction of 3,5-dihydroxyacetophenone with methyl vinyl ketone in the presence of a base catalyst.
Scientific Research Applications
1-(3,5-Dihydroxyphenyl)butan-1-one has been extensively studied for its potential applications in various fields, including medicine, food, and cosmetics. In medicine, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. In food, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess antioxidant and antimicrobial properties. In cosmetics, 1-(3,5-Dihydroxyphenyl)butan-1-one has been shown to possess anti-aging and skin-whitening properties.
properties
IUPAC Name |
1-(3,5-dihydroxyphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6,11-12H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPZJOJWYFELEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698671 |
Source


|
| Record name | 1-(3,5-Dihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dihydroxyphenyl)butan-1-one | |
CAS RN |
103323-62-2 |
Source


|
| Record name | 1-(3,5-Dihydroxyphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

